(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. This compound features a cyclohexane ring substituted with a carboxylic acid group and a bromophenyl group. The stereochemistry of the compound is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where bromobenzene reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the bromophenylcyclohexane is treated with carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents.
Major Products
Oxidation: Esters, anhydrides, or ketones.
Reduction: Phenylcyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the bromophenyl group, making it less hydrophobic.
2-(4-bromophenyl)cyclohexane: Lacks the carboxylic acid group, reducing its ability to form hydrogen bonds.
(1S,2S)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Uniqueness
(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
Properties
CAS No. |
62490-96-4 |
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Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(1R,2R)-2-(4-bromophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h5-8,11-12H,1-4H2,(H,15,16)/t11-,12+/m0/s1 |
InChI Key |
LJFIESADSDUNKU-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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